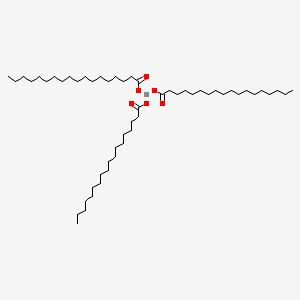
Antimony(3+) stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony(3+) stearate is a chemical compound composed of antimony in the +3 oxidation state and stearic acid. It is often used as a catalyst in various industrial processes, particularly in the production of polyethylene terephthalate (PET) and other polymers. The compound is known for its role in enhancing the properties of materials and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony(3+) stearate can be synthesized through the reaction of antimony trioxide (Sb2O3) with stearic acid. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction can be represented as: [ \text{Sb}2\text{O}3 + 6 \text{C}{18}\text{H}{36}\text{O}2 \rightarrow 2 \text{Sb(C}{18}\text{H}_{35}\text{O}_2)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity antimony trioxide and stearic acid. The reactants are mixed and heated under controlled conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other purification techniques to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions: Antimony(3+) stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to elemental antimony or lower oxidation states.
Substitution: It can participate in substitution reactions where the stearate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or carbon can be used.
Substitution: Various organic and inorganic ligands can be used to replace the stearate ligands.
Major Products:
Oxidation: Higher oxidation states of antimony compounds.
Reduction: Elemental antimony or antimony compounds in lower oxidation states.
Substitution: New antimony complexes with different ligands.
Scientific Research Applications
Antimony(3+) stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of PET.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use in antimony-based drugs.
Industry: Utilized in the production of flame retardants, plastics, and other materials.
Mechanism of Action
The mechanism of action of antimony(3+) stearate involves its ability to interact with various molecular targets and pathways. In catalytic applications, it facilitates the polymerization process by interacting with the monomers and promoting their linkage. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
- Antimony(3+) acetate
- Antimony(3+) chloride
- Antimony(3+) oxide
Comparison: Antimony(3+) stearate is unique in its use as a catalyst in polymerization reactions, particularly in the production of PET. Compared to other antimony compounds, it offers specific advantages in terms of its solubility and reactivity with organic molecules. Its stearate ligands provide unique properties that make it suitable for specific industrial applications.
Properties
CAS No. |
57898-46-1 |
|---|---|
Molecular Formula |
C54H105O6Sb |
Molecular Weight |
972.2 g/mol |
IUPAC Name |
antimony(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI Key |
XDEOZZDFNYGLHY-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















